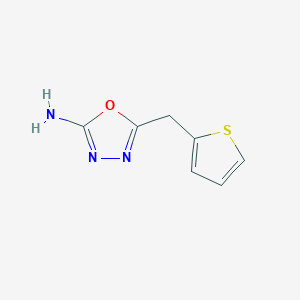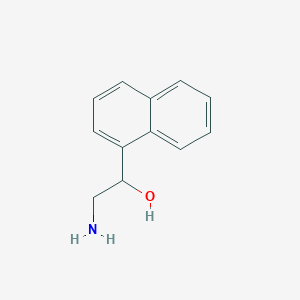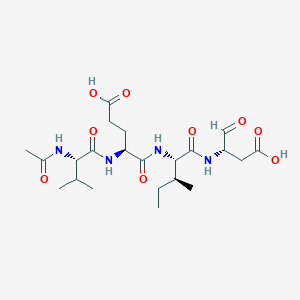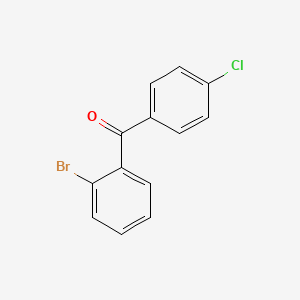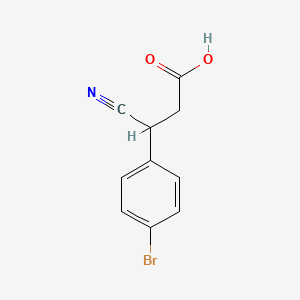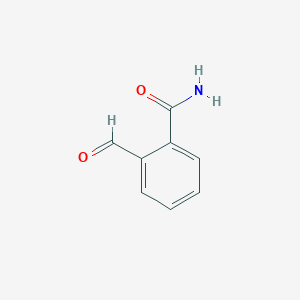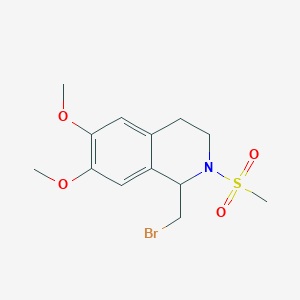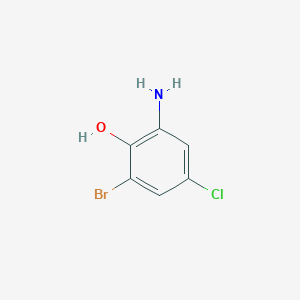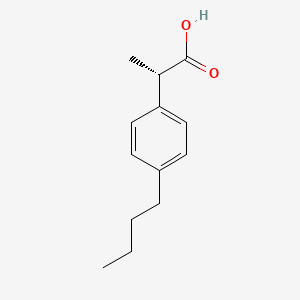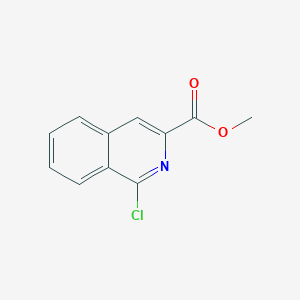
(1-benzyl-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Complex Formation in Chemistry : (1-benzyl-1H-pyrazol-4-yl)methanol derivatives have been used in the synthesis of mononuclear complexes involving platinum group metal complexes. These complexes are significant for their structural properties and potential applications in materials science and catalysis (Sairem et al., 2012).
Computational Chemistry and Synthesis
- Computational Study for Synthesis : The compound has been a subject in computational studies focusing on the synthesis of new pyrazolyl α-amino esters derivatives. This research provides insights into the reaction mechanisms and potential for synthesizing new active biomolecules (Mabrouk et al., 2020).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies on related pyrazole compounds, such as 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one, have provided insights into crystal structures and "U" conformations, which are crucial for understanding molecular interactions and properties (Liu et al., 2005).
Molecular Dimer Formation
- Molecular Dimer Studies : Research has also been conducted on 3,5-diaryl-1H-pyrazoles, closely related to the compound , to understand the formation of molecular dimers through hydrogen bonding. Such studies are valuable in the field of supramolecular chemistry (Zheng et al., 2010).
Antimicrobial Applications
- Antimicrobial Screening : Various derivatives of pyrazole, including this compound, have been synthesized and evaluated for their antibacterial properties, highlighting their potential in pharmaceutical applications (Landage et al., 2019).
Eco-Friendly Synthesis
- Eco-Friendly Synthesis Approaches : The compound has been involved in research focused on eco-friendly synthesis methods, including reactions in lemon juice medium, which is significant for sustainable chemistry practices (Milovanović et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for metals, an important application in materials science and engineering (Ma et al., 2017).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, has been reported to interact with the human a2b adenosine receptor
Mode of Action
The exact mode of action of (1-benzyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, it can be hypothesized that it may interact with its targets in a similar manner .
Biochemical Pathways
If it does indeed interact with adenosine receptors like its structurally similar counterpart, it could potentially influence a variety of cellular processes, including inflammation, neurotransmission, and smooth muscle contraction .
Result of Action
If it acts similarly to 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, it may exert its effects by modulating the activity of adenosine receptors .
Biochemische Analyse
Biochemical Properties
(1-benzyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for the oxidation of alcohols and aldehydes . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters such as the organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby modulating its effects on cellular processes .
Eigenschaften
IUPAC Name |
(1-benzylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPOQNKXQHXEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588130 | |
| Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70817-17-3 | |
| Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


